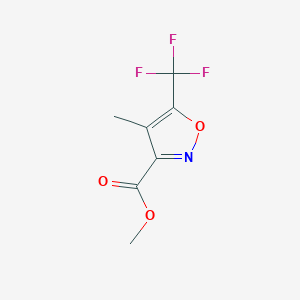

Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate

CAS No.: 1260826-96-7

Cat. No.: VC16700309

Molecular Formula: C7H6F3NO3

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260826-96-7 |

|---|---|

| Molecular Formula | C7H6F3NO3 |

| Molecular Weight | 209.12 g/mol |

| IUPAC Name | methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H6F3NO3/c1-3-4(6(12)13-2)11-14-5(3)7(8,9)10/h1-2H3 |

| Standard InChI Key | DGADPYQOOIVCOW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(ON=C1C(=O)OC)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate is CHFNO, with a molecular weight of 236.15 g/mol. The isoxazole core (CHNO) is substituted at positions 3, 4, and 5 with a methyl ester (–COOCH), methyl (–CH), and trifluoromethyl (–CF) group, respectively .

Structural Features and Stereoelectronic Effects

The trifluoromethyl group enhances electron-withdrawing properties, increasing the compound’s metabolic stability and lipophilicity. The methyl ester at position 3 allows for further functionalization via hydrolysis or transesterification, while the methyl group at position 4 contributes to steric hindrance, influencing reactivity .

Table 1: Comparative Analysis of Isoxazole Derivatives

Synthesis and Industrial Production

Cycloaddition-Based Synthesis

The isoxazole ring is typically constructed via (3+2) cycloaddition between nitrile oxides and alkynes. For methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate, a modified approach involves:

-

Nitrile Oxide Preparation: Reaction of hydroxylamine sulfate with a trifluoromethylated ketone precursor under acidic conditions .

-

Cycloaddition: Copper(I)-catalyzed reaction with methyl propiolate, yielding the isoxazole core .

-

Esterification: Direct methylation of the carboxylic acid intermediate using dimethyl carbonate (DMC) under mild conditions .

Industrial Optimization

Continuous flow reactors are employed to enhance yield (up to 85%) and reduce byproducts like ethyl impurities (<0.001%) . Green chemistry principles, such as solvent-free cycloadditions, minimize environmental impact.

Chemical Reactivity and Functionalization

Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis in aqueous NaOH to form the corresponding carboxylic acid, which decarboxylates at elevated temperatures (110°C) to yield 4-methyl-5-(trifluoromethyl)isoxazole .

Electrophilic Substitution

The electron-deficient isoxazole ring directs electrophilic substitution to position 4. For example, nitration with HNO/HSO introduces a nitro group at position 4, enabling further derivatization .

Biological and Industrial Applications

Material Science Applications

The compound’s stability and electronic properties make it suitable for:

-

Liquid Crystal Displays (LCDs): As a fluorinated dopant to optimize dielectric anisotropy.

-

Polymer Additives: Enhancing UV resistance in polycarbonates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume